molecular formula C21H15Cl2NO B11480196 2-(dichloromethyl)-4,4-diphenyl-4H-3,1-benzoxazine

2-(dichloromethyl)-4,4-diphenyl-4H-3,1-benzoxazine

Cat. No.: B11480196
M. Wt: 368.3 g/mol
InChI Key: CUQBFKXHHHKMSR-UHFFFAOYSA-N
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Description

2-(dichloromethyl)-4,4-diphenyl-4H-3,1-benzoxazine is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a dichloromethyl group and two phenyl groups attached to the benzoxazine core. Benzoxazines are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dichloromethyl)-4,4-diphenyl-4H-3,1-benzoxazine typically involves the reaction of dichloromethyl methyl ether with a suitable precursor under controlled conditions. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(dichloromethyl)-4,4-diphenyl-4H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

2-(dichloromethyl)-4,4-diphenyl-4H-3,1-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dichloromethyl)-4,4-diphenyl-4H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dichloromethyl)-4,4-diphenyl-4H-3,1-benzoxazine is unique due to its benzoxazine core, which imparts stability and specific chemical properties

Properties

Molecular Formula

C21H15Cl2NO

Molecular Weight

368.3 g/mol

IUPAC Name

2-(dichloromethyl)-4,4-diphenyl-3,1-benzoxazine

InChI

InChI=1S/C21H15Cl2NO/c22-19(23)20-24-18-14-8-7-13-17(18)21(25-20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

CUQBFKXHHHKMSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C(Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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